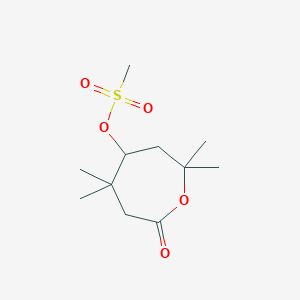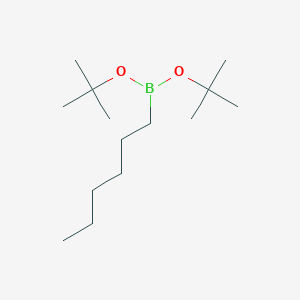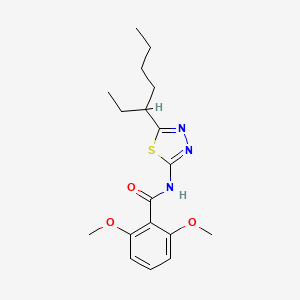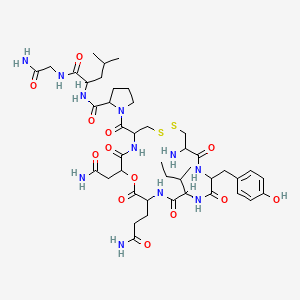![molecular formula C21H38ClO2P B14422821 Tributyl[(3,4-dimethoxyphenyl)methyl]phosphanium chloride CAS No. 85517-71-1](/img/no-structure.png)
Tributyl[(3,4-dimethoxyphenyl)methyl]phosphanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl[(3,4-dimethoxyphenyl)methyl]phosphanium chloride is a phosphonium salt with a unique structure that includes a tributylphosphonium cation and a chloride anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tributyl[(3,4-dimethoxyphenyl)methyl]phosphanium chloride typically involves the reaction of tributylphosphine with a suitable benzyl halide, such as 3,4-dimethoxybenzyl chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in a solvent like dichloromethane or toluene. The reaction conditions may include heating to facilitate the reaction and the use of a base to neutralize any acidic by-products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl[(3,4-dimethoxyphenyl)methyl]phosphanium chloride can undergo various chemical reactions, including:
Oxidation: The phosphonium center can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form the corresponding phosphine.
Substitution: The chloride anion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Major Products Formed
Oxidation: Tributyl[(3,4-dimethoxyphenyl)methyl]phosphine oxide.
Reduction: Tributyl[(3,4-dimethoxyphenyl)methyl]phosphine.
Substitution: Tributyl[(3,4-dimethoxyphenyl)methyl]phosphonium hydroxide or alkoxide.
Applications De Recherche Scientifique
Tributyl[(3,4-dimethoxyphenyl)methyl]phosphanium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biological probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of tributyl[(3,4-dimethoxyphenyl)methyl]phosphanium chloride involves its interaction with molecular targets through its phosphonium center. The compound can interact with nucleophiles and electrophiles, facilitating various chemical transformations. The molecular pathways involved may include the formation of reactive intermediates that can participate in further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tributyl(methyl)phosphonium chloride
- Tributyl(ethyl)phosphonium chloride
- Tributyl(phenyl)phosphonium chloride
Uniqueness
Tributyl[(3,4-dimethoxyphenyl)methyl]phosphanium chloride is unique due to the presence of the 3,4-dimethoxyphenyl group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar phosphonium salts and contributes to its specific applications and potential benefits .
Propriétés
| 85517-71-1 | |
Formule moléculaire |
C21H38ClO2P |
Poids moléculaire |
388.9 g/mol |
Nom IUPAC |
tributyl-[(3,4-dimethoxyphenyl)methyl]phosphanium;chloride |
InChI |
InChI=1S/C21H38O2P.ClH/c1-6-9-14-24(15-10-7-2,16-11-8-3)18-19-12-13-20(22-4)21(17-19)23-5;/h12-13,17H,6-11,14-16,18H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
BGCDRFNYMWRGDO-UHFFFAOYSA-M |
SMILES canonique |
CCCC[P+](CCCC)(CCCC)CC1=CC(=C(C=C1)OC)OC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[5-(1,3-Dithiolan-2-yl)pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14422786.png)





